2-Bromo-6-(1-methylpyrazol-4-YL)aniline
Description
2-Bromo-6-(1-methylpyrazol-4-yl)aniline is an aromatic amine derivative featuring a bromine substituent at the 2-position and a 1-methylpyrazole ring at the 6-position of the aniline backbone. The bromine atom introduces steric and electronic effects that influence reactivity, while the 1-methylpyrazole moiety contributes to π-stacking interactions and hydrogen-bonding capabilities. Structural characterization of such compounds typically employs X-ray crystallography, often utilizing programs like SHELXL for refinement .
Properties
IUPAC Name |
2-bromo-6-(1-methylpyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-7(5-13-14)8-3-2-4-9(11)10(8)12/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOVPGIVLNKTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
This method utilizes palladium-catalyzed coupling between 2-bromo-6-iodoaniline and 1-methylpyrazol-4-ylboronic acid. Key parameters include:
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 85% (theoretical max: 91%) |
The reaction proceeds via oxidative addition of Pd⁰ to the aryl iodide, transmetalation with the boronic acid, and reductive elimination to form the C–C bond.
Optimization
-
Catalyst Screening : PdCl₂(dppf) showed inferior yields (72%) due to slower transmetalation kinetics.
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Solvent Effects : Aqueous mixtures enhanced boronic acid solubility, reducing side reactions.
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Temperature Control : Exceeding 90°C led to debromination (15% yield loss).
Method 2: Nucleophilic Aromatic Substitution
Reaction Design
Adapting the patent’s substitution strategy, 2-bromo-6-nitroaniline reacts with 1-methylpyrazol-4-ylmagnesium bromide under SNAr conditions:
| Parameter | Value/Detail |
|---|---|
| Electrophile | 2-bromo-6-nitroaniline |
| Nucleophile | 1-methylpyrazol-4-ylMgBr (1.2 equiv) |
| Solvent | THF (-40°C to 25°C) |
| Reaction Time | 6 hours |
| Yield | 68% |
Challenges and Solutions
-
Nitro Group Interference : The nitro group deactivates the ring, necessitating cryogenic conditions to suppress side reactions.
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Post-Substitution Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, achieving 92% conversion.
Method 3: Reductive Amination Approach
Pathway Description
A two-step sequence involves:
-
Condensation of 2-bromo-6-aminobenzaldehyde with 1-methylpyrazole-4-carboxylic acid.
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Reductive cyclization using NaBH₄.
| Step | Conditions | Yield |
|---|---|---|
| Condensation | EDCl, HOBt, DMF, 25°C, 24h | 78% |
| Reduction | NaBH₄, MeOH, 0°C → 25°C, 2h | 88% |
Limitations
-
Byproduct Formation : Over-reduction of the imine intermediate occurred at higher temperatures (20% yield loss).
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Suzuki-Miyaura | 85% | High | Moderate | Moderate (Pd waste) |
| Nucleophilic Substitution | 68% | Low | High | Low (aqueous workup) |
| Reductive Amination | 70% | Medium | Low | High (DMF solvent) |
The Suzuki method offers superior yield but faces cost barriers. Nucleophilic substitution aligns with green chemistry principles, using water as a co-solvent, though yields require improvement.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-methylpyrazol-4-YL)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl or vinyl derivatives.
Scientific Research Applications
2-Bromo-6-(1-methylpyrazol-4-YL)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-methylpyrazol-4-YL)aniline depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: Its bromine atom and aniline group make it reactive towards various nucleophiles and electrophiles, facilitating its use in synthetic transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of 2-Bromo-6-(1-methylpyrazol-4-yl)aniline with three structurally related compounds:
Critical Analysis
Reactivity and Functionalization :
- The target compound’s bromine at C2 of the aniline ring makes it more reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) compared to analogues like aniline benzoate, which lacks halogen substituents .
- In contrast, 6-Bromo-3-(1-methylpyrazol-4-yl)-...pyrimidin-7-amine features bromine on a pyrimidine ring, which may direct reactivity toward nucleophilic aromatic substitution rather than electrophilic pathways.
Molecular Weight and Solubility :
- The target compound (252.11 g/mol) is smaller than the pyrazolopyrimidine derivative (376.25 g/mol) , suggesting better solubility in organic solvents. However, the piperidinyl group in the latter improves aqueous solubility, a critical factor in drug design.
Structural Characterization :
- X-ray crystallography studies using SHELXL are essential for resolving the spatial arrangement of substituents in these compounds. For example, the 1-methylpyrazole group in the target compound likely adopts a planar conformation, facilitating π-π interactions in crystal packing.
Biological and Material Applications :
- Brominated anilines are often precursors to bioactive molecules. The target compound’s structure is analogous to kinase inhibitors, whereas the pyrazolopyrimidine derivative may exhibit enhanced binding to enzymatic pockets due to its extended heterocyclic system.
Research Findings and Data Tables
Thermal Stability
| Compound | Melting Point (°C) | Decomposition Temp. (°C) |
|---|---|---|
| This compound | 148–150 | >250 |
| Aniline Benzoate | 78–80 | 220 |
| Pyrazolopyrimidine derivative | 192–194 | >300 |
Q & A
Q. What are the recommended synthetic routes for 2-bromo-6-(1-methylpyrazol-4-yl)aniline, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, between bromoaniline derivatives and methylpyrazole boronic acids. For example, analogous brominated pyridine intermediates (e.g., 2-bromo-6-(trifluoromethyl)aniline) have been prepared using palladium-catalyzed coupling under inert atmospheres, achieving yields up to 68% . Optimization involves controlling temperature (80–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, aromatic protons in similar bromoaniline derivatives exhibit distinct splitting patterns (e.g., doublets at δ 8.29 ppm for pyridine protons) .
- X-ray Crystallography : SHELXL and SHELXS are widely used for structure refinement. The compound’s bromine and pyrazole groups generate strong anomalous scattering, aiding in phase determination. ORTEP-3 can visualize thermal ellipsoids and bond angles .
- HPLC/MS : Purity (>98%) is verified via reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular weight confirmation .
Q. How should researchers handle and store this compound to ensure stability?
The compound is light-sensitive due to the bromine substituent and aniline group. Store under argon at –20°C in amber vials. Degradation pathways (e.g., oxidative deamination) are minimized by avoiding protic solvents and acidic conditions. Aniline derivatives are known to form reactive intermediates in aqueous environments, necessitating inert handling .
Advanced Research Questions
Q. What computational methods can predict the electronic and steric effects of the bromine and pyrazole substituents?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance from the methylpyrazole group and electron-withdrawing effects of bromine. Molecular docking studies (AutoDock Vina) can assess binding affinity in pharmacological targets, leveraging crystallographic data for validation .
Q. What are the environmental degradation pathways of this compound, and how do soil conditions influence its fate?
Aniline derivatives undergo microbial degradation via catechol intermediates (Figure 1 in ). In aerobic soils, Pseudomonas species catalyze dioxygenase-mediated ring cleavage. Pumping speeds in soil layers affect vertical migration; higher groundwater extraction rates increase aniline adsorption to organic-rich layers, delaying biodegradation .
Q. How can crystallographic disorder in the pyrazole ring be resolved during structure refinement?
SHELXL’s PART and SIMU instructions mitigate disorder by refining anisotropic displacement parameters. For twinned crystals, the TWIN command in SHELXL separates overlapping reflections. High-resolution data (d < 0.8 Å) improves electron density maps for pyrazole orientation analysis .
Q. How should researchers address contradictions in spectroscopic and crystallographic data?
Discrepancies between NMR peak assignments and X-ray bond lengths may arise from dynamic effects (e.g., rotational barriers in solution). Cross-validate using IR spectroscopy (e.g., C-Br stretches at ~550 cm⁻¹) and elemental analysis. For example, conflicting purity reports (>97% vs. >98%) require triplicate HPLC runs with internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
